N-Benzyl-2-hydroxybenzamide is an organic compound with the chemical formula . It consists of a benzyl group attached to the nitrogen atom of a 2-hydroxybenzamide structure. This compound is characterized by its unique structural features, including a hydroxyl group at the ortho position relative to the amide functional group, which influences its chemical reactivity and biological properties. The molecular weight of N-Benzyl-2-hydroxybenzamide is approximately 227.26 g/mol, and it has been studied for various applications in medicinal chemistry and organic synthesis .
Research has shown that N-Benzyl-2-hydroxybenzamide exhibits notable biological activities:
Several methods have been developed for synthesizing N-Benzyl-2-hydroxybenzamide:
N-Benzyl-2-hydroxybenzamide has several applications across different fields:
Interaction studies of N-Benzyl-2-hydroxybenzamide often focus on its binding affinities and mechanisms of action:
Several compounds share structural similarities with N-Benzyl-2-hydroxybenzamide, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Hydroxybenzoic Acid | Contains a carboxylic acid instead of an amide | Strong anti-inflammatory properties |
Benzamide | Lacks the hydroxyl group at the ortho position | Primarily used as a solvent and intermediate |
Salicylanilide | Contains an additional aniline group | Exhibits anti-inflammatory and analgesic effects |
N-(4-Hydroxybenzyl)acetamide | Contains an acetamide instead of benzamide | Shows potential for treating pain and inflammation |
N-Benzyl-2-hydroxybenzamide stands out due to its specific combination of a hydroxyl group adjacent to the amide functionality, which enhances its biological activity compared to these similar compounds.
The compound N-Benzyl-2-hydroxybenzamide follows the International Union of Pure and Applied Chemistry nomenclature standards for organic compounds [1] [2] [3]. The IUPAC name "N-benzyl-2-hydroxybenzamide" systematically describes the molecular structure by identifying the parent benzamide framework with a hydroxyl group at the 2-position and a benzyl substituent attached to the nitrogen atom [1] [2]. This systematic naming convention clearly indicates that the compound consists of a benzoic acid amide derivative where the amide nitrogen is substituted with a benzyl group (phenylmethyl group) and the benzene ring bears a hydroxyl substituent at the ortho position relative to the carbonyl group [4] [5].
The systematic nomenclature also recognizes alternative IUPAC-compliant names including "Benzamide, 2-hydroxy-N-(phenylmethyl)-" and "Benzamide, N-benzyl-2-hydroxy-" [1] [3]. These variations follow different naming conventions but maintain chemical accuracy by explicitly identifying the functional groups and their positions within the molecular structure [4] [6]. The German and French IUPAC nomenclature systems designate this compound as "N-Benzyl-2-hydroxybenzamid" and "N-Benzyl-2-hydroxybenzamide" respectively, demonstrating international standardization of chemical naming conventions [4] [2].
N-Benzyl-2-hydroxybenzamide is recognized by numerous alternative names and synonyms across different chemical databases and literature sources [1] [3]. The compound is commonly referred to as "N-benzylsalicylamide" and "benzylamide of salicylic acid," highlighting its structural relationship to salicylic acid derivatives [1] [4] [6]. These common names emphasize the compound's classification as a salicylamide derivative, which represents an important class of compounds with established chemical and biological significance [7] [8].
Additional systematic alternative names include "2-Hydroxybenzamide-N-benzyl" and "(2-hydroxyphenyl)-N-benzylcarboxamide" [1] [4] [3]. Commercial and database-specific identifiers encompass a wide range of designations such as "Enamine_005624," "YSZC938," "HMS1409P14," "AKOS000213321," "SB80542," "EN300-05746," and "G30335" [1] [3]. These commercial identifiers facilitate compound identification and procurement across various chemical suppliers and research institutions [9] [10].
The multiplicity of naming conventions reflects the compound's presence in diverse chemical databases and its utilization across different research applications [1] [3] [6]. The systematic collection of these alternative names ensures comprehensive identification and cross-referencing capabilities within chemical information systems [4] [11].
N-Benzyl-2-hydroxybenzamide is assigned the Chemical Abstracts Service Registry Number 20919-36-2, which serves as the primary unique identifier for this compound in chemical databases worldwide [1] [2] [5] [3]. The European Community number 808-789-0 provides regulatory identification within European chemical inventories and compliance systems [1] [3] [12]. This European Community number places the compound within the established framework of chemical substance regulation and monitoring across European Union member states [13] [12] [14].
The ChEMBL database assigns the identifier CHEMBL502767 to N-Benzyl-2-hydroxybenzamide, facilitating integration with bioactivity and medicinal chemistry databases [1] [3] [15]. ChEMBL identifiers represent distinct compound structures as defined by standard InChI notation, ensuring consistent chemical entity representation across diverse research applications [15]. The DSSTox Substance ID DTXSID00340059 provides identification within the United States Environmental Protection Agency's chemical assessment and toxicology databases [1] [3] [16]. This identifier supports environmental and safety research by linking chemical structures to exposure and effects data within comprehensive toxicological frameworks [16].
Additional database identifiers include the Nikkaji Number J2.018.059E from the Japan Chemical Substance Dictionary, Wikidata ID Q82109505, and the Molecular Design Limited number MFCD00599624 [1] [3]. The PubChem Compound ID 561227 facilitates access to comprehensive chemical information within the National Center for Biotechnology Information databases [1] [3] [17]. These multiple identifier systems ensure comprehensive database coverage and cross-platform chemical information integration [17] [18].
Identifier Type | Value | Database/Registry |
---|---|---|
CAS Registry Number | 20919-36-2 | Chemical Abstracts Service |
European Community Number | 808-789-0 | European Chemicals Agency |
ChEMBL ID | CHEMBL502767 | European Molecular Biology Laboratory |
DSSTox Substance ID | DTXSID00340059 | United States Environmental Protection Agency |
Nikkaji Number | J2.018.059E | Japan Chemical Substance Dictionary |
Wikidata ID | Q82109505 | Wikidata Knowledge Base |
MDL Number | MFCD00599624 | Molecular Design Limited |
PubChem CID | 561227 | National Center for Biotechnology Information |
The International Chemical Identifier for N-Benzyl-2-hydroxybenzamide is represented as InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) [1] [2] [5] [19]. This standardized molecular descriptor provides a unique textual representation of the compound's molecular structure, enabling precise chemical identification and database searching capabilities [2] [5] [17]. The InChI format systematically encodes atomic connectivity, hydrogen positions, and stereochemical information in a hierarchical manner that ensures consistent structural representation across different chemical information systems [19] [20].
The corresponding InChI Key FVJQVTFCHRSIMH-UHFFFAOYSA-N serves as a shortened, hash-based identifier derived from the full InChI string [1] [2] [5] [19]. This 27-character identifier facilitates rapid database searching and chemical structure matching while maintaining the uniqueness and precision of the full InChI representation [17] [19] [20]. The InChI Key format enables efficient chemical database indexing and cross-referencing across multiple information systems [5] [17].
The Simplified Molecular Input Line Entry System notation for N-Benzyl-2-hydroxybenzamide is expressed as C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O [1] [5] [17] [19]. This linear notation provides a human-readable representation of the molecular structure that explicitly shows atomic connectivity and functional group arrangements [5] [19] [21]. Alternative canonical SMILES representations include OC1=CC=CC=C1C(=O)NCC1C=CC=CC=1, which follows different atom ordering conventions while maintaining chemical accuracy [5] [6] [9]. The SMILES notation system enables efficient chemical structure communication and computational chemistry applications across diverse research platforms [17] [19].
Descriptor Type | Value |
---|---|
InChI | InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |
InChI Key | FVJQVTFCHRSIMH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O |
Canonical SMILES | OC1=CC=CC=C1C(=O)NCC1C=CC=CC=1 |
N-Benzyl-2-hydroxybenzamide is classified as a benzamide derivative within major chemical classification systems, specifically belonging to the broader category of aromatic carboxamides [1] [23]. The compound falls under the benzamides classification (ChEBI:22702) in the Chemical Entities of Biological Interest ontology, which encompasses compounds containing the benzamide functional group as a core structural element [23]. This classification system recognizes benzamides as derivatives of benzoic acid where the carboxylic acid group is replaced by an amide functionality [23].
The compound is further classified as a salicylamide derivative, placing it within the salicylamides category (ChEBI:53443) [8] [24]. Salicylamides represent the simplest members of the class derived from salicylic acid, with the parent compound salicylamide (2-hydroxybenzamide) serving as the foundational structure [8] [24]. This classification emphasizes the compound's structural relationship to salicylic acid derivatives and its position within the broader family of hydroxybenzamides [7] [25] [8].
Additional chemical database classifications include phenolic compounds (ChEBI:33853) due to the presence of the hydroxyl group attached to the benzene ring [8]. The compound is categorized under aromatic amides and hydroxybenzamides based on its functional group composition and structural characteristics [1] . Pharmacological classification systems relate N-Benzyl-2-hydroxybenzamide to non-narcotic analgesics and salicylic acid derivatives, reflecting its structural similarity to compounds with established therapeutic applications [8] [24].
Database classification systems also recognize the compound within categories of N-substituted 2-hydroxybenzamides and aromatic heterocycles [26] . These classifications facilitate systematic organization of chemical information and enable researchers to identify structurally related compounds with similar chemical and biological properties [7] [23]. The comprehensive classification framework supports chemical database searching, structure-activity relationship studies, and pharmaceutical research applications [25] [8] [23].
Classification System | Classification |
---|---|
Chemical Class | Benzamide derivatives; Salicylamide derivatives |
Functional Group Class | Aromatic amides; Phenolic compounds; Hydroxybenzamides |
Structural Classification | N-substituted 2-hydroxybenzamides; Aromatic carboxamides |
ChEBI Classification | Benzamides (CHEBI:22702); Salicylamides (CHEBI:53443); Phenols (CHEBI:33853) |
Pharmacological Classification | Related to non-narcotic analgesics; Salicylic acid derivatives |
Irritant